4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid
Overview
Description
4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid is an organic compound with a complex structure that includes a quinoline ring, a benzoic acid moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid methyl ester with sodium hydroxide in a solvent such as 1-butanol under reflux conditions . The reaction mass is heated to reflux temperature and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound is structurally similar and is used in the preparation of antileukemia agents.
4-(Aminomethyl)benzoic acid: Known for its use as an antihemorrhagic agent.
Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-: Another structurally related compound with different applications.
Uniqueness
What sets 4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical development.
Properties
IUPAC Name |
4-methyl-3-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-15-7-10-17(11-8-15)23-14-20(19-5-3-4-6-21(19)26-23)24(28)27-22-13-18(25(29)30)12-9-16(22)2/h3-14H,1-2H3,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFCIGWIQNRQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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